2,2-Difluoropropanamide
Overview
Description
2,2-Difluoropropanamide is a chemical compound with the CAS Number: 49781-48-8 . It has a molecular weight of 109.08 . The IUPAC name for this compound is 2,2-difluoropropanamide .
Molecular Structure Analysis
The InChI code for 2,2-Difluoropropanamide is1S/C3H5F2NO/c1-3(4,5)2(6)7/h1H3,(H2,6,7)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
2,2-Difluoropropanamide is a powder at room temperature . It has a melting point of 65-66°C . The density of this compound is 1.214 .Scientific Research Applications
Chemical Synthesis
2,2-Difluoropropanamide is used in various chemical synthesis processes . It’s a key component in the production of a variety of chemical compounds .
[2 + 2] Cycloaddition
2,2-Difluoropropanamide can be used in [2 + 2] cycloaddition reactions . This type of reaction is a primary and commonly used method for synthesizing cyclobutanes , which are prevalent in various drugs and drug prototypes .
Synthesis of Cyclobutane-Containing Natural Products
The [2 + 2] cycloaddition reaction involving 2,2-Difluoropropanamide is used in the chemical synthesis of selected cyclobutane-containing natural products . These natural products have diverse pharmaceutical activities and intricate structural frameworks .
Drug Development
Cyclobutane motifs, which can be synthesized using 2,2-Difluoropropanamide, are crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve ADMET properties .
Thermodynamic Property Analysis
2,2-Difluoropropanamide is used in thermodynamic property analysis . The data generated from these analyses are critical for understanding the properties of pure compounds, especially organics .
Material Science
2,2-Difluoropropanamide is used in material science for the development of new materials with unique properties . Its unique structure and properties make it a valuable compound in this field .
Mechanism of Action
Target of Action
2,2-Difluoropropanamide is a synthetic compound
Mode of Action
It’s important to note that understanding the interaction of a compound with its targets is crucial for predicting its effects .
Biochemical Pathways
The specific biochemical pathways affected by 2,2-Difluoropropanamide are currently unknown. Biochemical pathways are complex networks of reactions that help an organism maintain homeostasis . Understanding these pathways can provide insights into the compound’s mechanism of action .
Result of Action
Understanding these effects can provide insights into the compound’s therapeutic potential .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2-difluoropropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2NO/c1-3(4,5)2(6)7/h1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGBNZRVGOENRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616548 | |
Record name | 2,2-Difluoropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoropropanamide | |
CAS RN |
49781-48-8 | |
Record name | 2,2-Difluoropropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49781-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Difluoropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-difluoropropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.